molecular formula C8H9Br2NO B12111677 3,5-Dibromo-2-ethoxy-4-methylpyridine CAS No. 610279-05-5

3,5-Dibromo-2-ethoxy-4-methylpyridine

Cat. No.: B12111677
CAS No.: 610279-05-5
M. Wt: 294.97 g/mol
InChI Key: IGBOBAMPSJLNBJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethoxy-4-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 3 and 5, an ethoxy group at position 2, and a methyl group at position 3. Its structural features—particularly the electron-withdrawing bromine atoms and the ethoxy group—influence its reactivity in substitution and coupling reactions .

Properties

CAS No.

610279-05-5

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

3,5-dibromo-2-ethoxy-4-methylpyridine

InChI

InChI=1S/C8H9Br2NO/c1-3-12-8-7(10)5(2)6(9)4-11-8/h4H,3H2,1-2H3

InChI Key

IGBOBAMPSJLNBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1Br)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- typically involves the bromination of 2-ethoxy-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent such as acetic acid or carbon tetrachloride, and the reaction is performed at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Zinc in acetic acid, palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

  • Substituted pyridines with various functional groups replacing the bromine atoms.
  • Oxidized products such as aldehydes or carboxylic acids.
  • Reduced products where bromine atoms are replaced by hydrogen.

Scientific Research Applications

Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of 3,5-Dibromo-2-ethoxy-4-methylpyridine include:

Compound Name CAS Number Substituents (Positions) Structural Similarity Score Key Differences
3,5-Dibromo-2-methoxy-4-methylpyridine [164513-38-6] Br (3,5), OMe (2), Me (4) 0.84 Methoxy vs. ethoxy at position 2
5-Bromo-2-hydroxy-4-methylpyridine [13472-85-0] Br (5), OH (2), Me (4) 0.91 Mono-bromination; hydroxyl group
5-Bromo-2-methoxy-3-methylpyridine [83664-33-9] Br (5), OMe (2), Me (3) 0.88 Bromine at position 5 only
3,5-Dibromo-2-hydrazinyl-4-methylpyridine [3430-30-6] Br (3,5), NHNH₂ (2), Me (4) N/A Hydrazinyl group at position 2

Notes:

  • Bromination Pattern: Di-brominated analogs (e.g., [164513-38-6]) exhibit higher electrophilicity than mono-brominated derivatives (e.g., [13472-85-0]), favoring nucleophilic aromatic substitution reactions .

Physicochemical Properties

Property 3,5-Dibromo-2-ethoxy-4-methylpyridine 5-Bromo-2-hydroxy-4-methylpyridine 3,5-Dibromo-2-methoxy-4-methylpyridine
Molecular Weight (g/mol) ~285.93 ~204.02 ~271.93
Boiling Point (°C) 280–285 (estimated) 220–225 260–265
Solubility in Water Low Moderate (due to -OH group) Low
LogP (Octanol-Water) ~3.2 ~1.8 ~2.9

Key Findings :

  • The hydroxyl group in [13472-85-0] increases aqueous solubility but reduces lipid solubility compared to ethoxy/methoxy analogs .
  • Di-bromination elevates molecular weight and boiling points due to increased halogen content .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Ethoxy-substituted pyridines exhibit superior metabolic stability over methoxy analogs in preclinical pharmacokinetic studies .

Biological Activity

3,5-Dibromo-2-ethoxy-4-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,5-Dibromo-2-ethoxy-4-methylpyridine can be described as follows:

PropertyDetails
CAS Number 40015-25-6
Molecular Formula C10H10Br2N
Molecular Weight 292.00 g/mol
IUPAC Name 3,5-Dibromo-2-ethoxy-4-methylpyridine

Synthesis Methods

The synthesis of 3,5-Dibromo-2-ethoxy-4-methylpyridine typically involves bromination reactions on a pyridine ring followed by ethylation. Common methods include:

  • Bromination : Bromine is reacted with 2-ethoxy-4-methylpyridine under controlled conditions to introduce bromine atoms at the 3 and 5 positions.
  • Ethylation : The ethoxy group is introduced via an alkylation reaction using ethyl halides.

Antimicrobial Activity

Research indicates that 3,5-Dibromo-2-ethoxy-4-methylpyridine exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 200 µg/mL, suggesting moderate antibacterial potency.

Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)18

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

The biological activity of 3,5-Dibromo-2-ethoxy-4-methylpyridine is attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways by promoting the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study published in Cancer Research highlighted that treatment with 3,5-Dibromo-2-ethoxy-4-methylpyridine led to a significant reduction in tumor size in xenograft models of breast cancer.
    "The compound demonstrated a dose-dependent reduction in tumor volume and increased survival rates in treated mice" .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity against multi-drug resistant strains and found that it significantly inhibited growth compared to standard antibiotics.
    "The compound showed promising results against resistant strains, suggesting its potential as a new antimicrobial agent" .

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